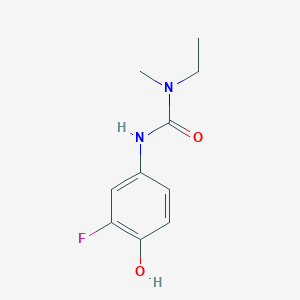
2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of thiourea derivatives: This method involves the reaction of thiourea with carbonyl compounds under acidic or basic conditions.
Oxidation of dihydropyrimidine derivatives: This involves the oxidation of dihydropyrimidine precursors using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thione derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Used in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal transduction pathways: It may modulate signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: Compounds containing the thiourea functional group.
Dihydropyrimidine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination of elements can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
114753-57-0 |
|---|---|
Molecular Formula |
C4H2N2O3S |
Molecular Weight |
158.14 g/mol |
IUPAC Name |
2-sulfanylidene-1,3-diazinane-4,5,6-trione |
InChI |
InChI=1S/C4H2N2O3S/c7-1-2(8)5-4(10)6-3(1)9/h(H2,5,6,8,9,10) |
InChI Key |
ZCRSPSNXDIZUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)C(=O)NC(=S)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



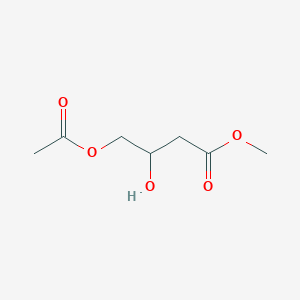
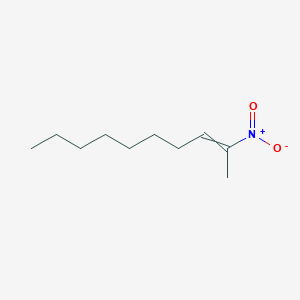

![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)
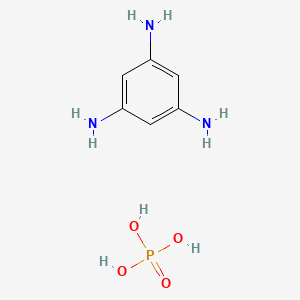

![1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate](/img/structure/B14311501.png)
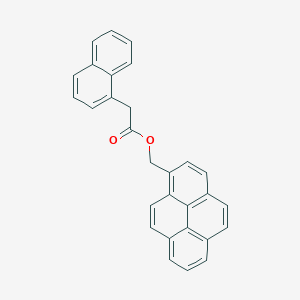

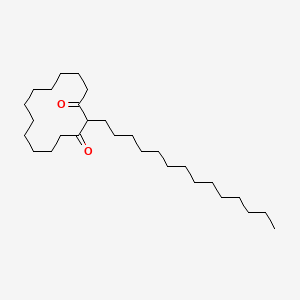
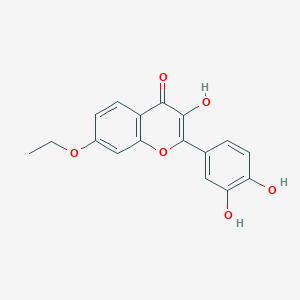
![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
